3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde
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Overview
Description
3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde, commonly known as DIOC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIOC is a spirocyclic compound that is synthesized through a multistep process, and its mechanism of action involves the inhibition of certain enzymes that are involved in the development of various diseases.
Mechanism of Action
The mechanism of action of DIOC involves the inhibition of certain enzymes that are involved in the development of various diseases. DIOC has been shown to inhibit the activity of proteases, which are enzymes involved in the replication of viruses and the growth and proliferation of cancer cells. DIOC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIOC has been shown to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DIOC has also been shown to inhibit the replication of several viruses, including HIV. Additionally, DIOC has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIOC in lab experiments is its potent activity against cancer cells and viruses. DIOC has also been shown to exhibit anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory disorders. However, one of the limitations of using DIOC in lab experiments is its complex synthesis process, which requires a high level of expertise and precision.
Future Directions
There are several future directions for the research and development of DIOC. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another potential direction is the development of new derivatives of DIOC with improved potency and selectivity. Additionally, the potential therapeutic applications of DIOC in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders, should be further explored.
Synthesis Methods
The synthesis of DIOC involves a multistep process that includes the condensation of 3,4-dihydro-2H-pyran with indole-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 3,3-dimethyl-1-octadecene and p-toluenesulfonic acid. The final product is obtained through the oxidation of the resulting intermediate with potassium permanganate. The synthesis of DIOC is a complex process that requires a high level of expertise and precision.
Scientific Research Applications
DIOC has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. DIOC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of several viruses, including HIV, by inhibiting viral protease activity. Additionally, DIOC has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C37H53NO2 |
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Molecular Weight |
543.8 g/mol |
IUPAC Name |
3',3'-dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde |
InChI |
InChI=1S/C37H53NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-38-34-23-20-19-22-33(34)36(2,3)37(38)27-26-32-29-31(30-39)24-25-35(32)40-37/h19-20,22-27,29-30H,4-18,21,28H2,1-3H3 |
InChI Key |
OLFCPFGEGZOCGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)C=O)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)C=O)(C)C |
Origin of Product |
United States |
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